UNC926: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Chemical Probe for L3MBTL1
UNC926: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Chemical Probe for L3MBTL1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC926, a small molecule inhibitor of the methyl-lysine reader protein L3MBTL1. Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the malignant brain tumor (MBT) domain-containing family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document details the discovery of UNC926 through a high-throughput screening campaign, its chemical synthesis, and its characterization as a selective inhibitor of L3MBTL1. Furthermore, it elucidates the mechanism of action of UNC926 in the context of L3MBTL1's role in cellular signaling pathways, particularly its regulation of p53. This guide is intended to serve as a valuable resource for researchers interested in utilizing UNC926 as a chemical probe to further investigate the biological functions of L3MBTL1 and for those in the field of drug discovery exploring the therapeutic potential of targeting methyl-lysine reader domains.
Discovery of UNC926
UNC926 was identified as a potent inhibitor of L3MBTL1 through a structure-activity relationship (SAR) study building upon an initial hit, UNC669, which was discovered via a high-throughput AlphaScreen assay. The primary research describing the discovery of UNC926 was published by Herold, J. M., et al. in the Journal of Medicinal Chemistry in 2011. The development of UNC926 was part of a broader effort to generate chemical probes for methyl-lysine reader domains, which were a relatively unexplored target class at the time.
The discovery workflow for UNC926 can be summarized as follows:
Caption: Discovery workflow for UNC926.
Synthesis of UNC926
The chemical synthesis of UNC926, systematically named (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone, involves a multi-step process. The following is a representative synthetic scheme based on the procedures outlined in the primary literature.
Synthetic Scheme
Caption: Synthetic scheme for UNC926.
Experimental Protocol: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (UNC926)
Step 1: Synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (Intermediate 1)
To a solution of 1-Boc-4-piperidinone (1.0 eq) in dichloroethane (DCE) were added pyrrolidine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which was used in the next step without further purification.
Step 2: Synthesis of 4-(pyrrolidin-1-yl)piperidine (Intermediate 2)
Intermediate 1 was dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1). The mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to yield the desired product.
Step 3: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (UNC926)
To a solution of 4-(pyrrolidin-1-yl)piperidine (1.0 eq) and triethylamine (TEA) (2.0 eq) in DCM at 0 °C was added 3-bromobenzoyl chloride (1.1 eq) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was then quenched with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford UNC926.
Biological Activity and Quantitative Data
UNC926 is a competitive inhibitor of the MBT domains of L3MBTL1, where it binds to the aromatic cage that normally recognizes mono- and di-methylated lysine residues. This inhibition disrupts the interaction of L3MBTL1 with its histone and non-histone protein targets.
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| L3MBTL1 | AlphaScreen | 3.9 | 3.9 |
| L3MBTL3 | AlphaScreen | 3.2 | - |
| CBX7 | AlphaScreen | >100 | - |
| 53BP1 | Peptide Pulldown | No effect | - |
Table 1: In vitro activity of UNC926 against MBT domain-containing proteins.
Experimental Protocols for Key Assays
AlphaScreen Assay for L3MBTL1 Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was employed to measure the inhibition of the interaction between the 3xMBT domain of L3MBTL1 and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Materials:
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GST-tagged L3MBTL1 (3xMBT domain)
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Biotinylated H4K20me1 peptide
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Glutathione donor beads
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Streptavidin acceptor beads
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Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
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UNC926 (or other test compounds)
Protocol:
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A solution of GST-L3MBTL1 and the biotinylated H4K20me1 peptide was pre-incubated in the assay buffer.
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Serial dilutions of UNC926 were added to the protein-peptide mixture in a 384-well plate.
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Glutathione donor beads and streptavidin acceptor beads were added to the wells.
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The plate was incubated in the dark at room temperature to allow for bead-protein and bead-peptide binding.
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The AlphaScreen signal was read on an appropriate plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the interaction of L3MBTL1 and the H4K20me1 peptide.
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IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the L3MBTL1 AlphaScreen assay.
Signaling Pathway and Mechanism of Action
L3MBTL1 is a key regulator of gene expression through its role in chromatin compaction. It recognizes and binds to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2). This binding leads to the compaction of nucleosomal arrays, thereby restricting the access of transcriptional machinery to DNA and resulting in gene repression.
Furthermore, L3MBTL1 plays a significant role in the p53 signaling pathway. The tumor suppressor protein p53 is monomethylated at lysine 382 (p53K382me1) by the methyltransferase SET8. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the repression of p53 target genes, such as the cell cycle inhibitor p21. In the absence of DNA damage, this interaction contributes to the maintenance of cellular homeostasis. Upon DNA damage, the levels of p53K382me1 decrease, leading to the dissociation of L3MBTL1 from p53 and the activation of p53-mediated gene expression, which can induce cell cycle arrest or apoptosis.[1]
UNC926, by inhibiting the methyl-lysine reading function of L3MBTL1, can disrupt these processes. It prevents L3MBTL1 from binding to both methylated histones and methylated p53. This can lead to de-compaction of chromatin and the activation of L3MBTL1-repressed genes. In the context of the p53 pathway, UNC926 can prevent the L3MBTL1-mediated repression of p53 target genes, potentially sensitizing cells to DNA damaging agents.
Caption: L3MBTL1 signaling and the inhibitory action of UNC926.
Conclusion
UNC926 is a valuable chemical probe for studying the biological functions of L3MBTL1. Its discovery has provided a crucial tool to dissect the role of this methyl-lysine reader in chromatin biology and disease-relevant signaling pathways. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate the use of UNC926 by the scientific community, enabling further exploration of L3MBTL1 as a potential therapeutic target. Future research directions may include the development of more potent and selective L3MBTL1 inhibitors with improved pharmacokinetic properties for in vivo studies and potential clinical applications.
